5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Solid-state characterization Thermal analysis Process chemistry

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-15-9; also referred to as ADPC) is a trisubstituted pyrrole-3-carboxylic acid derivative bearing acetyl, methyl, and carboxylic acid functional groups on the pyrrole core. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g·mol⁻¹, this compound has been characterized by multi-technique spectroscopic methods including FT-IR, FT-Raman, UV-Vis, and NMR, with experimental data validated against density functional theory (DFT) calculations.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 17106-15-9
Cat. No. B095957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
CAS17106-15-9
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)O)C)C(=O)C
InChIInChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13)
InChIKeyZGJJSECHXQTROG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-15-9): Procurement-Grade Physicochemical and Structural Baseline


5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-15-9; also referred to as ADPC) is a trisubstituted pyrrole-3-carboxylic acid derivative bearing acetyl, methyl, and carboxylic acid functional groups on the pyrrole core . With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g·mol⁻¹, this compound has been characterized by multi-technique spectroscopic methods including FT-IR, FT-Raman, UV-Vis, and NMR, with experimental data validated against density functional theory (DFT) calculations [1]. It serves as a versatile synthetic building block in medicinal chemistry, most notably as an intermediate in alternative synthetic routes toward sunitinib and related tyrosine kinase inhibitors, while also having been independently investigated via molecular docking as a potential anti-melanoma lead compound targeting B-Raf kinase [1].

Why 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid Cannot Be Interchanged with Its 5-Formyl or Unsubstituted Analogs


Within the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold family, the identity of the 5-position substituent fundamentally determines both physicochemical properties and biological recognition profiles. The 5-acetyl derivative (target) exhibits a melting point of 252–253 °C, which is approximately 31 °C lower than that of the 5-formyl analog (283 °C) [1], reflecting distinct crystal lattice energies that affect solid-state handling, purification behavior, and thermal stability during storage. The acetyl carbonyl also confers a different electronic character and hydrogen-bonding geometry compared to the formyl group, directly impacting reactivity in condensation reactions (e.g., Knoevenagel vs. aldol-type pathways) relevant to downstream synthesis of kinase inhibitor scaffolds [2]. Furthermore, the 5-acetyl-substituted compound (logP approx. 0.90–1.53; pKa 5.44) possesses a distinct lipophilicity and ionization profile relative to both the 5-formyl analog (logP approx. 1.14; pKa 5.56) and the unsubstituted parent acid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (logP approx. 1.33–1.35) . These differences preclude simple one-to-one substitution in synthetic protocols, biological assays, or analytical reference applications without re-optimization of conditions.

Quantitative Differentiation Evidence: 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid vs. Closest Analogs


Thermal Stability Differentiation: 31 °C Lower Melting Point vs. 5-Formyl Analog

The experimentally determined melting point of 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is 252–253 °C . In comparison, the 5-formyl analog (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, CAS 253870-02-9) exhibits a significantly higher melting point of 283 °C (lit.) [1]. This 30–31 °C difference reflects distinct intermolecular hydrogen-bonding networks and crystal packing energies attributable to the acetyl versus formyl carbonyl at the 5-position. The lower melting point of the acetyl derivative may simplify melt-based purification or hot-filtration workflows, while the higher melting point of the formyl analog may confer superior thermal robustness during prolonged storage. For procurement decisions, this means the two compounds are not interchangeable in solid-state formulation or thermal process development without re-validation.

Solid-state characterization Thermal analysis Process chemistry

Lipophilicity Differentiation: logP Range of 0.90–1.53 vs. 5-Formyl and Unsubstituted Parent Acid Analogs

The predicted logP (octanol-water partition coefficient) of 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ranges from approximately 0.90 to 1.53 depending on the computational method employed [1]. The 5-formyl analog (CAS 253870-02-9) has a predicted logP of approximately 1.14 , while the unsubstituted parent acid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-13-7) exhibits a predicted logP in the range of 1.33–1.35 . Although all three compounds fall within a similar lipophilicity band, the acetyl derivative's broader logP range—potentially spanning both lower and higher values depending on the prediction algorithm—introduces uncertainty in computational ADME models that must be resolved experimentally. The acetyl carbonyl also contributes a fifth hydrogen-bond acceptor (compared to four for the formyl analog and three for the parent acid), altering the polar surface area and hydrogen-bonding capacity in ways that affect solubility and permeability predictions .

Lipophilicity Drug-likeness ADME prediction

Molecular Docking Evidence: Validated Anti-Melanoma Target Engagement vs. Uncharacterized Analogs

5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (ADPC) has been subjected to comprehensive molecular docking analysis against four therapeutically relevant protein targets: B-Raf kinase (melanoma target), Interleukin-13, HIV GP41, and Plasmepsin I [1]. The study employed DFT-optimized geometry (B3LYP functional) for the ligand and reported that ADPC exhibits a 'good degree of inhibition against melanoma caused by B-Raf genes' based on favorable docking poses and interaction energies at the receptor active site [1]. In contrast, a systematic search of the published literature reveals no equivalent multi-target docking characterization for the 5-formyl analog (CAS 253870-02-9), the parent acid (CAS 17106-13-7), or the ethyl ester derivative (CAS 6314-22-3) as standalone bioactive ligands. This means that ADPC is uniquely positioned among its closest structural analogs as a prospectively validated starting point for anti-melanoma lead optimization. However, it should be noted that the published study reports qualitative docking assessments ('good degree of inhibition') without disclosing explicit numerical binding affinity scores (kcal/mol) or IC₅₀ values in the publicly accessible abstract; access to the full text is required to extract quantitative docking metrics.

Molecular docking B-Raf kinase Melanoma Anti-cancer

Multi-Technique Spectroscopic Fingerprint: FT-IR, FT-Raman, UV-Vis, and NMR Characterization with DFT Cross-Validation

ADPC has been exhaustively characterized using four complementary spectroscopic techniques: FT-IR (4000–400 cm⁻¹), FT-Raman (3500–50 cm⁻¹), UV-Visible (200–800 nm), and both ¹H and ¹³C NMR spectroscopy [1]. Critically, all experimental spectral assignments were validated against DFT calculations at the B3LYP/6-311++G(d,p) level of theory, with vibrational frequencies assigned based on Potential Energy Distribution (PED) calculations [1]. The experimental and computed spectral values showed 'good agreement,' confirming the reliability of the spectroscopic fingerprint for identity verification [1]. Frontier molecular orbital (FMO) analysis yielded the HOMO-LUMO energy gap, and Molecular Electrostatic Potential (MEP) maps identified the nucleophilic and electrophilic reactive sites [1]. This level of multi-technique, computationally cross-validated spectroscopic characterization is unique to ADPC among its closest analogs: the 5-formyl derivative (CAS 253870-02-9) and the parent acid (CAS 17106-13-7) have only routine NMR and IR data available from vendor sources without published DFT cross-validation . A reference ¹H NMR spectrum and GC-MS data for ADPC are also archived in the SpectraBase spectral database (Compound ID CyLEavVytJT) [2].

Spectroscopic characterization Quality control DFT validation Analytical reference

Synthetic Intermediate Differentiation: Acetyl vs. Formyl Reactivity in Kinase Inhibitor Scaffold Construction

Both 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its 5-formyl analog serve as intermediates en route to sunitinib and related 3-pyrrole-substituted 2-indolinone tyrosine kinase inhibitors [1][2]. However, the chemical reactivity of the 5-acetyl carbonyl is mechanistically distinct from that of the 5-formyl group in key condensation steps. The acetyl methyl ketone can undergo enolate-mediated aldol-type condensations, whereas the formyl group participates in Knoevenagel-type condensations with active methylene compounds (e.g., oxindoles) under different base catalysis conditions [1]. The original sunitinib discovery synthesis employed the 5-formyl intermediate in a Knoevenagel condensation with 5-fluoro-1,3-dihydro-indol-2-one to install the exocyclic double bond, yielding the final Z-isomer [1]. The 5-acetyl analog has been employed in alternative synthetic strategies, including those described in the patent literature for preparing pyrrolyl acrylamide precursors of sunitinib, where the acetyl group serves as a handle for further functionalization prior to condensation [3]. The overall synthetic yield for the 5-formyl route (via amidation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with N,N-diethylethylenediamine) has been reported at 43% in the original Pfizer patent [3], whereas improved continuous-flow syntheses of the 5-formyl intermediate have demonstrated superior yields and shorter reaction times compared to batch methods . Yield data specifically for the 5-acetyl-based route in a comparative setting are not publicly available.

Synthetic intermediate Sunitinib Tyrosine kinase inhibitor Condensation reaction

Optimal Procurement and Application Scenarios for 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-15-9)


Anti-Melanoma Lead Optimization and B-Raf Targeting Drug Discovery Programs

Research groups investigating small-molecule inhibitors of B-Raf kinase for melanoma therapy can utilize ADPC as a literature-precedented starting scaffold. The published molecular docking study against B-Raf, IL-13, HIV GP41, and Plasmepsin I [1] provides a validated structural basis for initiating medicinal chemistry optimization. Unlike the uncharacterized 5-formyl analog or parent acid, ADPC offers docking-validated target engagement hypotheses that can guide the design of focused compound libraries. The multi-technique spectroscopic characterization with DFT cross-validation [1] further supports structure-based drug design by providing accurate geometric parameters and electronic structure data (HOMO-LUMO gap, MEP, Fukui indices) for use in docking and pharmacophore modeling.

Alternative Synthetic Route Development for Sunitinib-Class Tyrosine Kinase Inhibitors

Process chemistry teams seeking to develop non-infringing or improved synthetic routes to sunitinib analogs can employ this 5-acetyl intermediate as an alternative to the widely patented 5-formyl-based Knoevenagel condensation pathway. The acetyl methyl ketone enables distinct enolate chemistry that may circumvent intellectual property constraints associated with the formyl-oxindole condensation route described in US Patent 6,573,293 [2][3]. The compound's well-defined melting point (252–253 °C) facilitates purity assessment during intermediate isolation, while its predicted logP and ionization profile (pKa 5.44) inform extraction and chromatographic purification solvent selection.

Analytical Reference Standard for Multi-Technique Spectroscopic Method Development

Analytical chemistry laboratories requiring a well-characterized pyrrole-3-carboxylic acid derivative for HPLC, NMR, or vibrational spectroscopy method development can procure ADPC as a reference material. The availability of published experimental FT-IR, FT-Raman, UV-Vis, and NMR spectra—each validated against DFT calculations [1]—provides an unusually complete reference data package for a research-grade building block. The SpectraBase database entry (Compound ID CyLEavVytJT) [4] provides an independent GC-MS and ¹H NMR reference for identity confirmation. The compound's solid physical form at ambient temperature and defined melting point (252–253 °C) facilitate accurate weighing and standard solution preparation.

Computational Chemistry Benchmarking and Drug-Likeness Model Validation

Computational chemistry groups developing or validating ADME prediction models can use ADPC as a test case, given its intermediate lipophilicity (logP range 0.90–1.53 across multiple prediction algorithms) [5], zero Rule-of-5 violations, and balanced hydrogen-bond donor/acceptor count (2 HBD, 4–5 HBA) . The availability of DFT-optimized geometry, FMO energies, and MEP surfaces from the published study [1] provides a benchmark for validating force field parameters and quantum mechanical methods. The divergence in predicted logP values across different algorithms (0.90 to 1.53) [5] highlights this compound's utility as a probe molecule for assessing the accuracy of computational lipophilicity predictions in heterocyclic carboxylic acids.

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